molecular formula C11H11N5O4 B2410735 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide CAS No. 899751-38-3

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide

Cat. No.: B2410735
CAS No.: 899751-38-3
M. Wt: 277.24
InChI Key: CJJPZEMNRCQRAP-UHFFFAOYSA-N
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Description

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is a complex organic compound with a unique structure that combines elements of purine and oxazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized from readily available starting materials such as guanine or adenine derivatives. These are subjected to alkylation or acylation reactions to introduce the necessary substituents.

    Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, sulfonates, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-viral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)ethanol
  • 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is unique due to its specific acetamide functional group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

The compound 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is a derivative of purine that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

  • Molecular Formula : C13H14N4O5
  • Molecular Weight : 306.278 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is hypothesized to stem from its ability to interact with biological targets through covalent bonding, which can alter the function of these targets. The compound's complex structure suggests it may engage with multiple biochemical pathways, leading to various downstream effects. However, specific details regarding its pharmacokinetics (absorption, distribution, metabolism, and excretion) remain largely unexplored .

Biological Assays and Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antioxidant Activity

Preliminary assays have indicated significant anti-lipid peroxidation activity. For instance, a related compound demonstrated notable antioxidant properties at concentrations around 100 µM, achieving up to 98.1% inhibition in lipid peroxidation . This suggests potential applications in preventing oxidative stress-related damage.

Enzyme Inhibition

The compound has shown low inhibition activity against soybean lipoxygenase, an enzyme involved in the inflammatory process. In one study, the IC50 value for soybean lipoxygenase inhibition was recorded at approximately 55 µM . This indicates that while the compound may not be a strong inhibitor of this enzyme, it still possesses some degree of bioactivity that could be relevant in therapeutic contexts.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of related compounds and derivatives:

  • Anti-Lipid Peroxidation Activity :
    • Compounds similar to this compound were tested using the AAPH protocol. Results showed significant reductions in lipid peroxidation rates across various concentrations .
  • Soybean Lipoxygenase Inhibition :
    • The effectiveness of related compounds was assessed against soybean lipoxygenase with varying degrees of success. The aforementioned IC50 values indicate moderate activity compared to established inhibitors .

Summary Table of Biological Activities

Activity Type Compound IC50 Value (µM) Activity Level
Anti-Lipid PeroxidationThis compound~100Significant
Soybean Lipoxygenase InhibitionThis compound55Moderate

Properties

IUPAC Name

2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O4/c1-5-3-15-7-8(13-10(15)20-5)14(2)11(19)16(9(7)18)4-6(12)17/h3H,4H2,1-2H3,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJPZEMNRCQRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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